8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer, Anti-HIV, and Antimicrobial Activities
Research on derivatives of the mentioned compound, including those related to the triazolo and triazino[4,3-e]purine derivatives, reveals significant anticancer, anti-HIV-1, and antimicrobial activities. These compounds have shown considerable activity against specific cancer cell lines, moderate anti-HIV-1 activity, and strong antimicrobial effects against certain pathogens, highlighting their potential in therapeutic applications against a range of diseases (Ashour et al., 2012).
Metal-Mediated Base Pairs in Nucleic Acids
Another study explored metal complexes of pyrazolylpurine derivatives as models for metal-mediated base pairs in nucleic acids. These complexes are of interest for their potential applications in the design of novel nucleic acid structures and as tools for studying metal-mediated interactions in biological systems (Sinha et al., 2015).
Neurodegenerative Disease Treatment
Derivatives of the compound have also been investigated for their potential in treating neurodegenerative diseases. For example, 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones were evaluated as multitarget drugs for neurodegenerative diseases, showing promising activity against adenosine receptor subtypes and monoamine oxidases. These findings suggest their utility in symptomatic and disease-modifying treatment of neurodegenerative conditions (Brunschweiger et al., 2014).
Chemical Reactivity and Physical Properties
The chemical reactivity and physical properties of allopurinol (a related compound) and its derivatives have been studied, providing insights into the stability and structural characteristics of these compounds. Such research contributes to the understanding of the chemical behavior of purine analogs and their potential applications in various fields (Bergmann et al., 1979).
Electronic and Optical Properties
Investigations into the electronic, optical, and charge transport properties of pyrazole compounds, including those similar to the chemical , have revealed their potential as semiconducting materials. These studies focus on the structural, electro-optical, and charge transport characteristics, suggesting applications in electronic and photovoltaic devices (Irfan et al., 2016).
properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-12-7-8-13(2)16(9-12)11-26-19(28)17-18(25(6)21(26)29)22-20(24(17)5)27-15(4)10-14(3)23-27/h7-10H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPGTKZDISJLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C(N3C)N4C(=CC(=N4)C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16854901 |
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